

## TRC051384 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TRC051384 |           |
| Cat. No.:            | B15583636 | Get Quote |

## **In-Depth Technical Guide: TRC051384**

For Researchers, Scientists, and Drug Development Professionals

### **Core Compound Details: TRC051384**

**TRC051384** is a small molecule inducer of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses. Its investigation has primarily focused on its neuroprotective effects, particularly in the context of ischemic stroke.

| Parameter        | Value        | Source(s) |
|------------------|--------------|-----------|
| CAS Number       | 867164-40-7  | [1]       |
| Molecular Weight | 465.55 g/mol | [2]       |
| Chemical Formula | C25H31N5O4   | [2]       |

# Mechanism of Action: HSF1-Mediated HSP70 Induction

TRC051384 exerts its biological effects through the activation of Heat Shock Factor 1 (HSF1). Under normal cellular conditions, HSF1 is maintained in an inactive state through its association with HSP90. Upon cellular stress or induction by a molecule like TRC051384, HSF1 is released from this complex, trimerizes, and translocates to the nucleus. In the nucleus, the activated HSF1 binds to Heat Shock Elements (HSEs) in the promoter regions of target



genes, most notably HSPA1A and HSPA1B which encode for HSP70. This leads to the increased transcription and subsequent translation of HSP70 protein. The elevated levels of HSP70 then contribute to cellular protection through various mechanisms, including prevention of protein aggregation, inhibition of apoptosis, and modulation of inflammatory pathways.





Click to download full resolution via product page

Caption: TRC051384 Signaling Pathway

## **Experimental Data**

**In Vitro Efficacy** 

| Assay                         | Cell Line                            | Concentration(s)  | Key Findings                                                                                      |
|-------------------------------|--------------------------------------|-------------------|---------------------------------------------------------------------------------------------------|
| HSP70B mRNA<br>Induction      | HeLa, Rat Primary<br>Mixed Neurons   | Not specified     | Dose-dependent induction of HSP70B mRNA by several hundred-fold.[2]                               |
| HSF1 Transcriptional Activity | HeLa                                 | 12.5 μM and 25 μM | Significant dose-<br>dependent increase in<br>HSF1 transcriptional<br>activity.[2]                |
| TNF-α Inhibition              | Differentiated THP-1                 | 6.25 μΜ           | 60% inhibition of LPS-induced TNF-α expression.[2]                                                |
| TNF-α Inhibition              | Differentiated THP-1                 | 12.5 μΜ           | 90% inhibition of LPS-induced TNF-α expression.[2]                                                |
| Neuroprotection               | Human Nucleus<br>Pulposus Stem Cells | Not specified     | Pretreatment with<br>TRC051384 for 24<br>hours suppressed<br>compression-induced<br>apoptosis.[3] |

## In Vivo Efficacy: Rat Model of Transient Ischemic Stroke

The neuroprotective effects of **TRC051384** were evaluated in a rat model of transient middle cerebral artery occlusion (MCAO).



| Parameter                                    | Treatment Group                                         | Outcome              |
|----------------------------------------------|---------------------------------------------------------|----------------------|
| Reduction in Penumbra Recruitment to Infarct | TRC051384 (initiated 8 hours post-ischemia) vs. Vehicle | 87% reduction[1]     |
| Reduction in Brain Edema                     | TRC051384 (initiated 8 hours post-ischemia) vs. Vehicle | 25% reduction[1]     |
| Improvement in Survival (Day 2)              | TRC051384 (initiated 4 hours post-ischemia) vs. Vehicle | 50% improvement[1]   |
| Improvement in Survival (Day 7)              | TRC051384 (initiated 4 hours post-ischemia) vs. Vehicle | 67.3% improvement[1] |

# Experimental Protocols In Vitro Assays

- 1. HSF1 Transcriptional Activity Assay (Luciferase Reporter)
- · Cell Line: HeLa cells.
- Protocol:
  - Co-transfect HeLa cells with a heat shock element (HSE)-luciferase reporter plasmid and a normalization vector (e.g., β-galactosidase).
  - $\circ$  Following transfection, treat the cells with vehicle or **TRC051384** at desired concentrations (e.g., 12.5  $\mu$ M and 25  $\mu$ M) for 4 hours.[2]
  - Prepare cell lysates according to the reporter assay manufacturer's instructions.
  - Measure luciferase and β-galactosidase activity using a luminometer.
  - Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.
- 2. Inhibition of LPS-Induced TNF-α Expression in THP-1 Cells
- Cell Line: Human monocytic THP-1 cells.



#### · Protocol:

- Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12myristate 13-acetate (PMA).
- Pre-treat the differentiated THP-1 cells with **TRC051384** at various concentrations (e.g.,  $6.25 \, \mu M$  and  $12.5 \, \mu M$ ) for a specified duration.
- Induce TNF- $\alpha$  expression by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1  $\mu$ g/mL for 4 hours).[4]
- Collect the cell culture supernatant.
- Quantify the concentration of TNF- $\alpha$  in the supernatant using a human TNF- $\alpha$  ELISA kit according to the manufacturer's protocol.

## In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

- Animal Model: Male Sprague-Dawley rats.
- Surgical Procedure:
  - Anesthetize the rat.
  - Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  - Ligate the distal end of the ECA.
  - Temporarily clamp the CCA and ICA.
  - Introduce a nylon monofilament suture through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
  - After a 2-hour occlusion period, withdraw the filament to allow for reperfusion.
- Treatment Protocol:



- Administer an initial intraperitoneal (i.p.) dose of TRC051384 (9 mg/kg) at either 4 or 8 hours after the onset of ischemia.[5]
- Follow with maintenance doses of 4.5 mg/kg (i.p.) every 2 hours for a total of 48 hours.
- Outcome Assessments:
  - Infarct and Edema Volume: Assess using magnetic resonance imaging (MRI) up to 48 hours post-ischemic insult.[1]
  - Neurological Disability: Evaluate using a standardized neurological scoring system at various time points up to 7 days.
  - Survival: Monitor and record daily for 7 days.



Click to download full resolution via product page

Caption: Experimental Workflows for TRC051384 Evaluation

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Delayed intervention in experimental stroke with TRC051384--a small molecule HSP70 inducer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSP70 attenuates compression-induced apoptosis of nucleus pulposus cells by suppressing mitochondrial fission via upregulating the expression of SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [TRC051384 CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583636#trc051384-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com